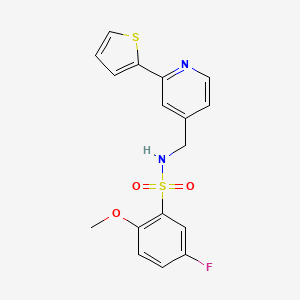

![molecular formula C13H13BrN2O B2754573 2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 306732-30-9](/img/structure/B2754573.png)

2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Antiproliferative Applications

Research on derivatives of compounds similar to 2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol has shown promising antimicrobial and antiproliferative activities. Compounds containing benzenesulfonamide, benzo[b]phenoxazine, and quinoxaline moieties derived from 2-hydroxyphenyl analogs have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, as well as fungal strains including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications in developing new antimicrobial agents.

Catalytic Applications in Organic Synthesis

Schiff base compounds, which can be synthesized from components including 2-hydroxyphenyl derivatives, have been explored for their catalytic activity in various organic reactions. For example, sulfonated Schiff base copper(II) complexes have shown efficiency and selectivity as catalysts in the oxidation of alcohols, presenting a promising avenue for the synthesis of fine chemicals and pharmaceutical intermediates with high selectivity and under mild conditions (Hazra et al., 2015).

Corrosion Inhibition

Schiff bases derived from 2-hydroxyphenyl and their analogs have been evaluated as corrosion inhibitors for metals in acidic environments containing chloride. The synthesized Schiff bases, through electrochemical studies, have demonstrated substantial inhibition efficiency, highlighting their potential in protecting metals from corrosion in industrial applications (El-Lateef et al., 2015).

作用機序

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could be various, depending on the specific reactions it’s involved in.

Mode of Action

It’s known that this compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through bond formation, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its involvement in suzuki–miyaura coupling , it’s likely that this compound affects pathways related to carbon–carbon bond formation. The downstream effects would depend on the specific reactions and targets involved.

Pharmacokinetics

Some physical and chemical properties of the compound are known . It has a molecular weight of 372.055, a density of 1.8±0.1 g/cm3, and a boiling point of 466.0±45.0 °C at 760 mmHg . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given its role as an intermediate in organic synthesis , it’s likely that the compound contributes to the formation of various organic products, with the specific effects depending on the reactions and targets involved.

特性

IUPAC Name |

2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-6-11(14)8-16-13(9)15-7-10-4-2-3-5-12(10)17/h2-6,8,17H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVWULYFXVQRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CC=CC=C2O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)

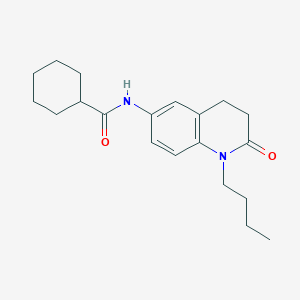

![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)

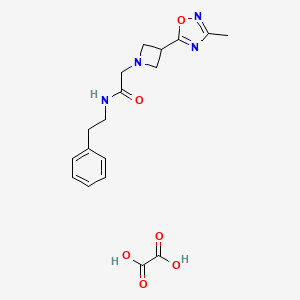

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)

![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2754500.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2754501.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)